tert-Butyl piperidin-4-ylcarbamate hydrochloride
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Overview
Description
tert-Butyl piperidin-4-ylcarbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2 and a molecular weight of 236.74 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of piperidine-4-carboxamide ccr5 antagonists , which suggests that it may interact with the CCR5 receptor.
Mode of Action
It’s known that similar compounds can induce depolarization of the bacterial cytoplasmic membrane, suggesting a dissipation of the bacterial membrane potential as its mechanism of antibacterial action .
Biochemical Pathways
It’s known that similar compounds can affect microbial membranes and induce lysis, thereby inhibiting microbial growth .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity is low (iLOGP: 0.0), and it has a solubility of 1.46 mg/ml .
Result of Action
It’s known that similar compounds have shown strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl piperidin-4-ylcarbamate hydrochloride typically involves the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures (2-8°C) to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl piperidin-4-ylcarbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
tert-Butyl piperidin-4-ylcarbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- tert-Butyl 4-aminopiperidine-1-carboxylate
- 1-N-Cbz-4-Aminopiperidine
- N-(4-Methoxybenzyl)piperidin-4-amine hydrochloride
Comparison: tert-Butyl piperidin-4-ylcarbamate hydrochloride is unique due to its specific structural features, such as the tert-butyl group and the piperidine ring. These features confer distinct reactivity and stability compared to similar compounds. For example, tert-Butyl 4-aminopiperidine-1-carboxylate has a similar piperidine ring but lacks the hydrochloride salt form, affecting its solubility and reactivity .
Properties
IUPAC Name |
tert-butyl N-piperidin-4-ylcarbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLJVJSHANVSGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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